molecular formula C5H5IN2S B1397933 4-Iodo-6-methylsulfanyl-pyrimidine CAS No. 89125-96-2

4-Iodo-6-methylsulfanyl-pyrimidine

Cat. No. B1397933
CAS RN: 89125-96-2
M. Wt: 252.08 g/mol
InChI Key: TXELSPZUGVLZON-UHFFFAOYSA-N
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Description

4-Iodo-6-methylsulfanyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular weight of 252.08 and its IUPAC name is 4-iodo-6-(methylthio)pyrimidine . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code of 4-Iodo-6-methylsulfanyl-pyrimidine is 1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 . This indicates that the compound contains carbon, hydrogen, iodine, nitrogen, and sulfur atoms. The InChI key is TXELSPZUGVLZON-UHFFFAOYSA-N .

It is stored at refrigerator temperatures . The compound has a molecular weight of 252.08 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrimidines : The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, involves various alkylants and results in the formation of thieno[2,3-d]pyrimidines and 2,4,6-tris(methylsulfanyl)pyrimidines (Briel, Franz, & Dobner, 2002).
  • Palladium-Catalyzed Cross-Coupling Reactions : The palladium-catalyzed cross-coupling reaction of 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes has been explored for synthesizing various pyrrolopyrimidines (Tumkevičius & Masevičius, 2007, 2008).

Structural and Spectroscopic Studies

  • Structural Analysis of Pyrimidines : Detailed studies on chloropyrimidine derivatives, which are structurally similar to 4-Iodo-6-methylsulfanyl-pyrimidine, have been conducted to understand their structure and spectral characteristics using quantum chemical methods (Gupta, Sharma, Virdi, & Ram, 2006).
  • Nonlinear Optical Properties : Research on thiopyrimidine derivatives, closely related to 4-Iodo-6-methylsulfanyl-pyrimidine, has highlighted their potential in nonlinear optics (NLO) fields, assessed through density functional theory (DFT) and time-dependent DFT studies (Hussain et al., 2020).

Biological and Medicinal Applications

  • Antiviral Profiling of Pyrimidine Derivatives : Synthesis of thieno-fused 7-deazapurine ribonucleosides, derived from pyrimidine compounds, has shown submicromolar in vitro cytostatic activities against cancer cell lines and antiviral activity against HCV (Tichy et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H301, H302, H311, H315, H319, H331, and H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, and P405 .

properties

IUPAC Name

4-iodo-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELSPZUGVLZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-6-methylsulfanyl-pyrimidine

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6-methylsulfanyl-pyrimidine (0.54 g, 3.4 mmol), 57% hydriodic acid solution (2.50 mL, 19.0 mmol) and DCM (3 mL) was stirred at room temperature. After 5 h, the resultant solid was collected by filtration and washed with DCM. The cake was dissolved in water (10 mL) and basified with saturated aqueous sodium bicarbonate solution to pH=8. The aqueous layer was extracted with DCM (2×50 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, and concentrated to afford the title compound.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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